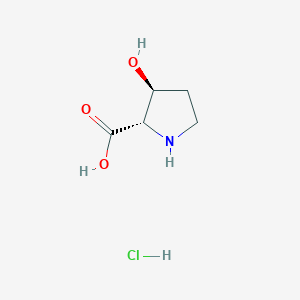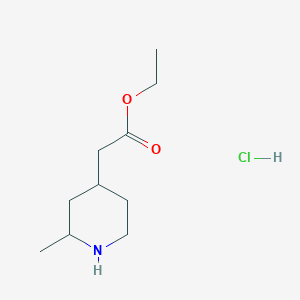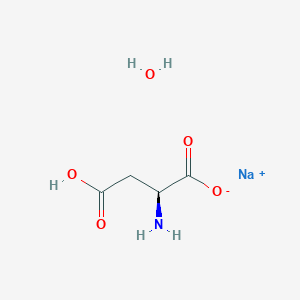
sodium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “sodium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;hydrate” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of the compound “sodium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;hydrate” involves several steps, each requiring specific reagents and conditions. The process typically begins with the selection of appropriate starting materials, which undergo a series of chemical transformations. These transformations may include reactions such as alkylation, acylation, or condensation, depending on the desired final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the highest yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic route to minimize costs and maximize efficiency. Industrial production methods may include continuous flow processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purities.
Análisis De Reacciones Químicas
Types of Reactions
The compound “sodium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;hydrate” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: In contrast, reduction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group in the compound with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving “this compound” often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions. Substitution reactions may require catalysts or specific temperatures to achieve the desired product.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted products, depending on the nature of the substituent and the reaction conditions.
Aplicaciones Científicas De Investigación
The compound “sodium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;hydrate” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the production of various industrial products, such as polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of “sodium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;hydrate” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular structure of the compound.
Propiedades
IUPAC Name |
sodium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.Na.H2O/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;1H2/q;+1;/p-1/t2-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTHNBYUFXSJPS-JIZZDEOASA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)C(=O)O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8NNaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
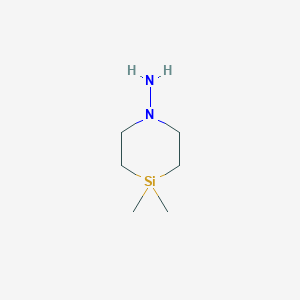
![(4S)-3-[(2S)-4-(tert-butylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B8020602.png)


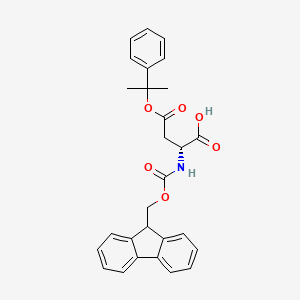
![(2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;cyclohexylazanium](/img/structure/B8020639.png)

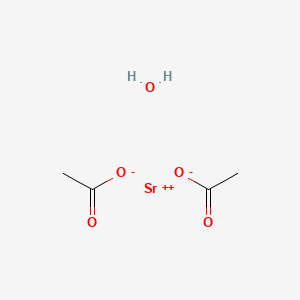
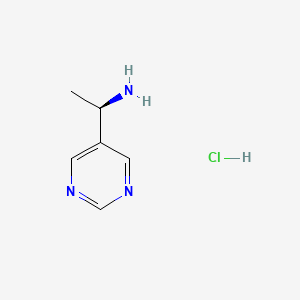
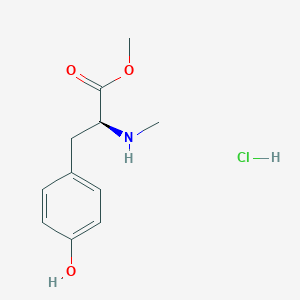
![Ethyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B8020675.png)

